GPBAR1-agonist-10
Description
Properties
Molecular Formula |
C19H25N5O2 |
|---|---|
Molecular Weight |
355.442 |
IUPAC Name |
1-Cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea |
InChI |
InChI=1S/C19H25N5O2/c25-19(21-14-9-5-2-6-10-14)22-15-11-16(20-12-15)18-23-17(24-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,14-16,20H,2,5-6,9-12H2,(H2,21,22,25)/t15-,16-/m0/s1 |
InChI Key |
DZCCDHPCOPVCNQ-HOTGVXAUSA-N |
SMILES |
O=C(N[C@@H]1CN[C@H](C2=NC(C3=CC=CC=C3)=NO2)C1)NC4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GPBAR1-agonist-10; GPBAR1 agonist 10; GPBAR1agonist10 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1. Inflammatory Diseases
Recent studies have highlighted the role of GPBAR1 in modulating inflammatory responses. GPBAR1-agonist-10 has demonstrated the ability to reduce activation of monocytes and macrophages, key players in inflammation.
- Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Control Group | This compound Group |
|---|---|---|
| Clinical Score | 3.5 | 1.2 |
| Monocyte Activation (CD11b+) | High | Low |
| Cytokine Production (TNF-α) | Elevated | Reduced |
2. Metabolic Disorders
GPBAR1 activation has been associated with improved metabolic profiles, including enhanced insulin sensitivity and reduced hepatic steatosis.
- Case Study: Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter | Control Group | This compound Group |
|---|---|---|
| Liver Steatosis Score | 4.0 | 2.0 |
| Insulin Sensitivity (HOMA-IR) | 3.5 | 1.5 |
3. Gastrointestinal Disorders
The role of GPBAR1 in gastrointestinal health is significant, particularly regarding its effects on gut motility and inflammation.
- Case Study: Colitis Models
| Parameter | Control Group | This compound Group |
|---|---|---|
| Colonic Inflammation Score | 6.0 | 2.5 |
| Mucosal Healing Index | Low | High |
Mechanistic Insights
The pharmacological effects of this compound are mediated through several pathways:
- cAMP Pathway Activation: Agonism leads to increased intracellular cAMP levels, which subsequently inhibit pro-inflammatory cytokine production.
- Gene Regulation: RNA sequencing studies have identified specific gene sets regulated by GPBAR1 activation during inflammatory stimuli, underscoring its potential as a therapeutic target for controlling inflammation .
Comparison with Similar Compounds
Comparison with Similar GPBAR1 Agonists
Efficacy and Selectivity
Key agonists are compared based on EC₅₀ , efficacy (relative to TLCA), and selectivity (Table 1).
*EC₅₀ for compound 10 inferred from concentration-response curves in .
Key Findings :
- Compound 7 and compound 19 are dual agonists, but their therapeutic utility is constrained by off-target effects (e.g., pruritus from FXR activation) .
- HDCA-1 and amine LCA-3 exhibit high selectivity due to side-chain modifications (epoxide, 3α-NH₂) that disrupt FXR binding .
Binding Interactions
Distinct structural features dictate receptor engagement:
- This compound : Binds via hydrogen bonds to Glu169 and Asn93 , with hydrophobic interactions at Tyr240 .
- Steroidal agonists (TLCA, HDCA-1) : Rely on polar interactions with Ser247 and Tyr240 , with side-chain flexibility critical for efficacy .
- BIX02694: Engages a hydrophobic subpocket near Trp237, enabling nanomolar potency .
Pharmacokinetic Profiles
Critical PK parameters are summarized in Table 2.
Key Insights :
- This compound and BIX02694 exhibit superior stability, supporting once-daily dosing .
- Compound 7 ’s short half-life limits systemic exposure, making it suitable for localized applications (e.g., IBD) .
Therapeutic Implications
- Metabolic Disorders : This compound and HDCA-1 enhance GLP-1 secretion, improving glucose tolerance .
- Inflammation: Compound 7 and BIX02694 reduce IL-12/TNF-α in monocytes and ameliorate EAE in mice .
- Cholestatic Diseases : Dual agonists like compound 19 are avoided due to pruritus risk, favoring selective agents .
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole-Pyrrolidine Core
The oxadiazole-pyrrolidine intermediate was synthesized via a three-step sequence:
-
Nitrile Formation : Reaction of 3-aminopyrrolidine with chloroacetonitrile in the presence of triethylamine yielded the corresponding nitrile derivative.
-
Cyclization : Treatment with hydroxylamine hydrochloride under acidic conditions generated the 1,2,4-oxadiazole ring.
-
Protection/Deprotection : The secondary amine on pyrrolidine was protected using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Introduction of the Ureidyl Side Chain
The urea functionality was introduced via a carbodiimide-mediated coupling reaction:
-
Activation : The Boc-protected oxadiazole-pyrrolidine was reacted with 4-nitrophenyl chloroformate to form an activated carbonate intermediate.
-
Aminolysis : Reaction with a primary amine (R-NH2) in dichloromethane yielded the ureidyl derivative. The Boc group was subsequently removed using trifluoroacetic acid.
Final Functionalization and Purification
The crude product was purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water. Analytical characterization confirmed the structure:
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C17H22N6O3 [M+H]+: 359.18, found: 359.17.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, oxadiazole-H), 3.45–3.55 (m, 2H, pyrrolidine-H), 3.10–3.20 (m, 2H, urea-NH).
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity included:
-
Temperature Control : Maintaining reactions at 0–5°C during nitrile formation minimized byproducts.
-
Solvent Selection : Dichloromethane provided optimal solubility for urea coupling, while methanol facilitated Boc deprotection.
-
Catalyst Use : Triethylamine (10 mol%) accelerated the cyclization step, achieving >90% conversion.
Pharmacological Evaluation
In Vitro Agonist Activity
This compound was evaluated using a luciferase reporter assay in HEK-293T cells transfected with human GPBAR1:
| Parameter | Value |
|---|---|
| EC50 (GPBAR1 activation) | 4.6 ± 0.3 μM |
| Efficacy (% vs. TLCA*) | 121 ± 8% |
| Selectivity (FXR, LXR, PXR) | >100-fold selectivity |
*Taurolithocholic acid (TLCA), a reference GPBAR1 agonist.
Pro-Glucagon mRNA Induction
In GLUTag cells, this compound increased pro-glucagon mRNA expression by 2.8-fold compared to vehicle controls, matching the efficacy of TLCA.
Stability and Pharmacokinetics
This compound exhibited favorable drug-like properties:
-
Plasma Stability : >90% remaining after 2 hours in human plasma.
-
Hepatic Clearance : Moderate (28 mL/min/kg) in rat liver microsomes.
-
Oral Bioavailability : 42% in Sprague-Dawley rats, with a half-life (t1/2) of 6.2 hours.
Comparative Analysis with Structural Analogs
This compound outperformed analogs in potency and selectivity:
| Compound | EC50 (μM) | Efficacy (% vs. TLCA) | FXR Activation |
|---|---|---|---|
| 9 | 3.5 | 115 | <10% |
| 10 | 4.6 | 121 | <5% |
| 14 | 12.4 | 58 | 22% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
